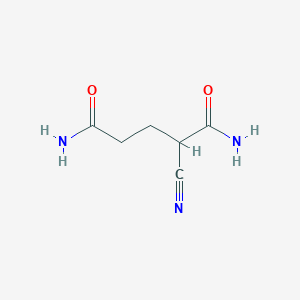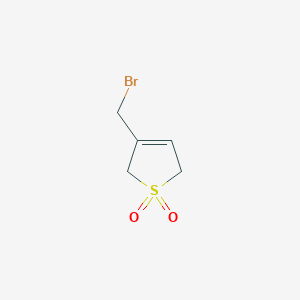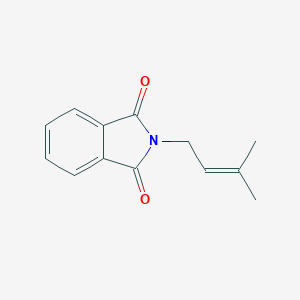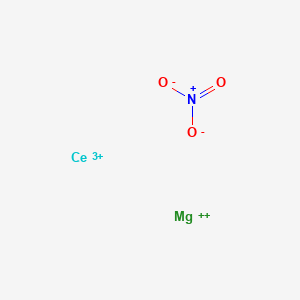
1-Chlor-4-(trimethylsilyl)but-3-in-2-on
Übersicht
Beschreibung
1-Chloro-4-(trimethylsilyl)but-3-yn-2-one is a useful research compound. Its molecular formula is C7H11ClOSi and its molecular weight is 174.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von mGlu5-Antagonisten
1-Chlor-4-(trimethylsilyl)but-3-in-2-on: wird bei der Synthese von mGlu5-Antagonisten eingesetzt, die Verbindungen sind, die den mGlu5-Rezeptor hemmen . Diese Rezeptoren sind an verschiedenen Erkrankungen des zentralen Nervensystems (ZNS) beteiligt, darunter Parkinson- und Alzheimer-Krankheit. Die Verbindung dient als ein Schlüsselzwischenprodukt bei der verbesserten Synthese von MMPEP und MTEP, die starke mGlu5-Antagonisten sind, die für Struktur-Wirkungs-Beziehungsstudien (SAR) und die Entwicklung von PET-Radiotracer für die nicht-invasive Bildgebung von mGlu5 verwendet werden.
Asymmetrische Bioreduktion
Diese Verbindung wird verwendet, um ihre asymmetrische Bioreduktion zu (S)-4-(trimethylsilyl)-3-butin-2-ol zu untersuchen . Der Prozess beinhaltet den Einsatz von biokompatiblen, wasserunlöslichen ionischen Flüssigkeiten (ILs), was ein bedeutender Bereich der Forschung in der grünen Chemie ist. Diese Anwendung ist entscheidend für die Entwicklung umweltfreundlicher synthetischer Wege.
Zwischenprodukt der organischen Synthese
Als Zwischenprodukt der organischen Synthese wird This compound in verschiedenen chemischen Reaktionen eingesetzt . Es ist ein vielseitiges Reagenz, das verwendet werden kann, um die mit Trimethylsilyl geschützte Alkinfunktionalität in Zielmoleküle einzuführen, was ein wertvoller Schritt bei der Synthese komplexer organischer Verbindungen ist.
Synthese von antiviralen Mitteln
Diese Chemikalie dient als Vorläufer bei der Synthese von Entecavir (BMS-200475), einem antiviralen Medikament, das zur Behandlung von Hepatitis B eingesetzt wird . Die Rolle der Verbindung bei der Synthese so wichtiger Medikamente unterstreicht ihre Bedeutung in der pharmazeutischen Forschung.
Materialwissenschaftliche Forschung
In der Materialwissenschaft kann This compound verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren . Ihre Fähigkeit, mit verschiedenen Substraten zu reagieren, ermöglicht es Forschern, Materialien mit gewünschten Eigenschaften wie Hydrophobie oder Reaktivität zu erzeugen.
Entwicklung von diagnostischen Werkzeugen
Die Verbindung ist auch entscheidend für die laufende Entwicklung von diagnostischen Werkzeugen für ZNS-Beeinträchtigungen . Durch die Unterstützung bei der Erstellung von PET-Radiotracer hilft sie bei der nicht-invasiven Bildgebung von Hirnrezeptoren, was für die Diagnose und das Verständnis neurologischer Erkrankungen unerlässlich ist.
Safety and Hazards
When handling 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Wirkmechanismus
Target of Action
1-Chloro-4-(trimethylsilyl)but-3-yn-2-one is an organic compound used as a reagent or intermediate in organic synthesis reactions . It is commonly used as a starting material for the synthesis of other organic compounds, particularly those containing a butyne skeleton .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it can be prepared by reacting p-phenylenone with trimethylchlorosilane . The reaction generally involves heating and reacting p-phenylenone with hydrochloric acid and trimethylchlorosilane under appropriate conditions to produce the target product .
Biochemical Pathways
It is known that the compound can undergo asymmetric bioreduction to enantiopure { (s)-tmsbol in various hydrophilic ionic liquid (ils) solvent systems .
Pharmacokinetics
It has a molecular weight of 206.74g/mol, a boiling point of 160-161 °C, and a density of 1.06 g/mL . It is soluble in organic solvents such as ether and benzene, but insoluble in water . These properties may influence its absorption, distribution, metabolism, and excretion in biological systems.
Result of Action
It is known to be a useful reagent in organic synthesis, contributing to the formation of compounds with a butyne skeleton .
Action Environment
The action of 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one can be influenced by environmental factors. For instance, it is recommended to handle the compound in a well-ventilated place, away from fire and oxidizing agents . Contact with skin and eyes should be avoided, and appropriate laboratory safety measures, such as wearing protective glasses, gloves, and clothing, are required for its use and handling .
Eigenschaften
IUPAC Name |
1-chloro-4-trimethylsilylbut-3-yn-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClOSi/c1-10(2,3)5-4-7(9)6-8/h6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHLTRNOGXIHRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452514 | |
| Record name | 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18245-82-4 | |
| Record name | 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















